Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2hcl
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Overview
Description
Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-2-carboxylic acid and (S)-2-amino-3-hydroxypropanoic acid.
Esterification: The carboxylic acid group of 5-chloropyridine-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-chloropyridine-2-carboxylate.
Amidation: The ester is then reacted with (S)-2-amino-3-hydroxypropanoic acid under appropriate conditions to form the desired product, Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oximes or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors that recognize amino acid derivatives.
Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-(5-bromopyridin-2-yl)propanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl (S)-2-amino-3-(5-methylpyridin-2-yl)propanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQFNBZKGSQTHY-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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